

# Application Notes and Protocols for Fosfomycin Susceptibility Testing by Agar Dilution Method

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## Compound of Interest

Compound Name: Fosfomycin

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Fosfomycin** is a broad-spectrum antibiotic that has regained interest for treating infections caused by multidrug-resistant bacteria, particularly urinary tract infections.[1][2] Accurate in vitro susceptibility testing is crucial for its clinical use. The agar dilution method is considered the gold standard for determining the minimum inhibitory concentration (MIC) of **fosfomycin** by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3][4] This method is reproducible and allows for the testing of multiple bacterial isolates simultaneously.[5]

A critical aspect of **fosfomycin** susceptibility testing is the supplementation of the testing medium with glucose-6-phosphate (G6P).[3][6] **Fosfomycin** enters the bacterial cell through the L-alpha-glycerophosphate and the hexose phosphate transport systems.[7] The latter is inducible by G6P, so its addition to the Mueller-Hinton agar (MHA) enhances the in vitro activity of **fosfomycin** and ensures more reliable and reproducible results.[6][7] Both CLSI and EUCAST recommend the addition of 25 µg/mL of G6P to the agar medium for **fosfomycin** susceptibility testing.[3][6][7]

These application notes provide a detailed protocol for performing **fosfomycin** susceptibility testing using the agar dilution method, including quality control procedures and interpretation of results.

# Experimental Protocols

## Principle of the Method

The agar dilution method involves incorporating serial twofold dilutions of **fosfomycin** into Mueller-Hinton agar.[5][8] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates containing different antibiotic concentrations.[5][9] After incubation, the MIC is determined as the lowest concentration of **fosfomycin** that completely inhibits the visible growth of the organism.[5]

## Materials

- **Fosfomycin** disodium salt powder (analytical grade)
- Mueller-Hinton Agar (MHA) powder
- Glucose-6-phosphate (G6P) solution
- Sterile distilled water or a suitable solvent as per CLSI guidelines[8]
- Sterile petri dishes
- Sterile tubes for dilutions
- Micropipettes and sterile tips
- McFarland 0.5 turbidity standard
- Sterile saline (0.85% NaCl)
- Bacterial inoculum replicator (optional)
- Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213, Pseudomonas aeruginosa ATCC® 27853, Enterococcus faecalis ATCC® 29212)[1][9][10]
- Incubator at  $35 \pm 2^{\circ}\text{C}$ [9]

## Protocol

### 1. Preparation of **Fosfomycin** Stock Solution:

- On the day of the test, prepare a stock solution of **fosfomycin**.[\[11\]](#)
- Weigh the required amount of **fosfomycin** powder, considering its potency.
- Dissolve the powder in a suitable sterile solvent (e.g., sterile purified water) to achieve a high concentration stock solution (e.g., 1280 µg/mL or 10 times the highest desired final concentration).[\[8\]](#)

### 2. Preparation of **Fosfomycin**-Agar Plates:

- Prepare the required amount of Mueller-Hinton agar according to the manufacturer's instructions and sterilize it.
- Cool the molten MHA to 45-50°C in a water bath.[\[11\]](#)
- Add glucose-6-phosphate (G6P) to the molten MHA to a final concentration of 25 µg/mL.[\[3\]](#)  
[\[6\]](#)[\[7\]](#)
- Prepare a series of twofold dilutions of the **fosfomycin** stock solution in sterile distilled water.[\[8\]](#)
- For each concentration, add 1 part of the **fosfomycin** dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[\[8\]](#)[\[11\]](#) This will result in a 1:10 dilution of the antibiotic, achieving the final desired concentrations.
- Also, prepare a growth control plate containing G6P-supplemented MHA without any **fosfomycin**.[\[9\]](#)
- Pour the **fosfomycin**-agar mixture into sterile petri dishes to a depth of  $4.0 \pm 0.5$  mm and allow them to solidify.[\[12\]](#)
- Let the plates dry at room temperature until the moisture on the agar surface has evaporated.[\[9\]](#)

### 3. Preparation of Bacterial Inoculum:

- From a fresh (18-24 hours) non-selective agar plate, pick 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- Within 15 minutes of preparation, dilute the adjusted suspension 1:10 in sterile saline to obtain a final inoculum concentration of approximately  $1-2 \times 10^7$  CFU/mL.[2][9]

#### 4. Inoculation of Plates:

- Using a micropipette or an inoculum replicator, spot 2  $\mu$ L of the diluted bacterial suspension onto the surface of each **fosfomycin**-agar plate, starting with the growth control plate and then from the lowest to the highest **fosfomycin** concentration.[2][9]
- Each spot should contain approximately  $10^4$  CFU.[5][9]
- Allow the inoculum spots to be fully absorbed into the agar before inverting the plates for incubation.[9]

#### 5. Incubation:

- Incubate the plates at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.[9]

#### 6. Reading and Interpretation of Results:

- After incubation, examine the plates for bacterial growth.
- The MIC is the lowest concentration of **fosfomycin** that completely inhibits visible growth. A single colony or a faint haze should be disregarded.[13]
- Interpret the MIC values according to the current CLSI or EUCAST breakpoints.

## Data Presentation

## Quality Control

Perform quality control testing with each batch of susceptibility tests using standard QC strains. The MIC values for the QC strains should fall within the acceptable ranges.

Table 1: Quality Control MIC Ranges for **Fosfomycin** Agar Dilution

Quality Control Strain	Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922	0.5 - 2
Staphylococcus aureus ATCC® 29213	0.5 - 4
Pseudomonas aeruginosa ATCC® 27853	2 - 8
Enterococcus faecalis ATCC® 29212	32 - 128

(Note: The QC ranges are based on available data and should be verified against the latest CLSI/EUCAST documentation.)[\[9\]](#)

## Interpretive Criteria

The MIC breakpoints for **fosfomycin** can vary depending on the organism and the clinical context (e.g., urinary tract infections).

Table 2: CLSI Interpretive Criteria for **Fosfomycin** (µg/mL)

Organism	Susceptible (S)	Intermediate (I)	Resistant (R)
Escherichia coli (Urinary tract isolates only)	≤ 64	128	≥ 256
Enterococcus faecalis (Urinary tract isolates only)	≤ 64	128	≥ 256

(Source: Based on CLSI M100 documents. Users should always refer to the most current version.)[\[14\]](#)[\[15\]](#)

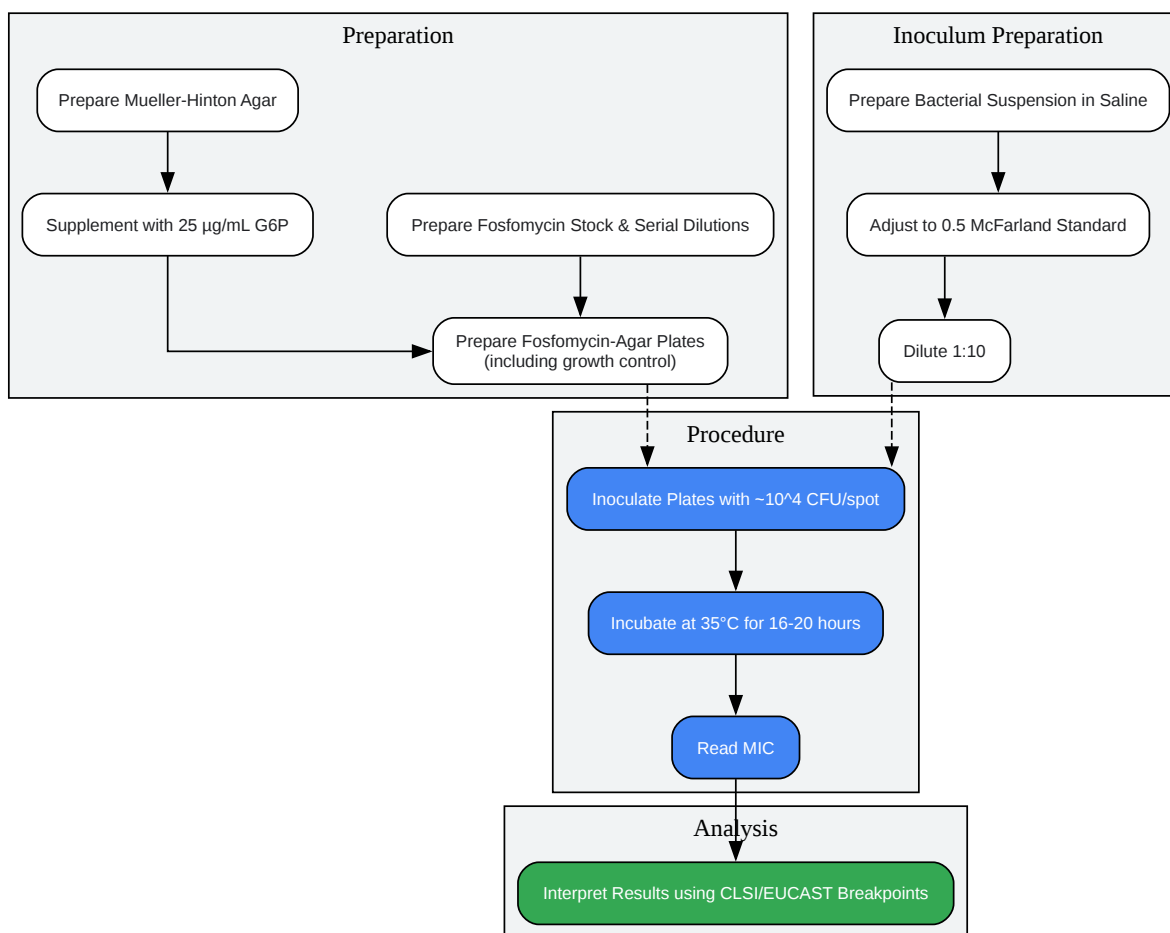
Table 3: EUCAST Interpretive Criteria for **Fosfomycin** (µg/mL)

Organism	Susceptible (S)	Resistant (R)
Enterobacterales (for uncomplicated UTI)	$\leq 32$	$> 32$
Enterobacterales (for systemic infections, IV fosfomycin)	$\leq 32$	$> 32$
Staphylococcus aureus	$\leq 32$	$> 32$

(Source: Based on EUCAST breakpoint tables. Users should always refer to the most current version.)[\[1\]](#)[\[14\]](#)[\[15\]](#)

## Mandatory Visualization

## Experimental Workflow Diagram



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Caption: Workflow for **Fosfomycin** Agar Dilution Susceptibility Testing.

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